![molecular formula C10H23NO3 B13283502 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol](/img/structure/B13283502.png)
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol is a compound with the molecular formula C10H23NO3 and a molecular weight of 205.29 g/mol . This compound is known for its unique structure, which includes a methoxy group and a methylpentan-2-yl group attached to an amino propane-1,3-diol backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol typically involves the reaction of 4-methoxy-4-methylpentan-2-amine with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential drug candidate for treating various diseases.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-Methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H23NO3 |
|---|---|
Molecular Weight |
205.29 g/mol |
IUPAC Name |
2-[(4-methoxy-4-methylpentan-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C10H23NO3/c1-8(5-10(2,3)14-4)11-9(6-12)7-13/h8-9,11-13H,5-7H2,1-4H3 |
InChI Key |
OPVFVEUOMCGDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


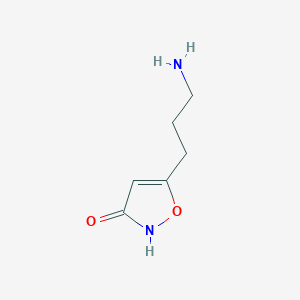
![2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13283427.png)
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine](/img/structure/B13283428.png)
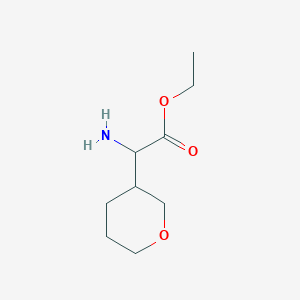
![(Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13283443.png)
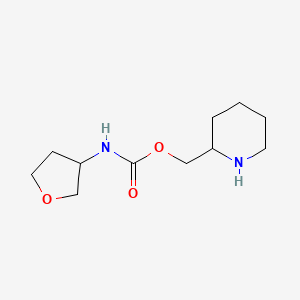
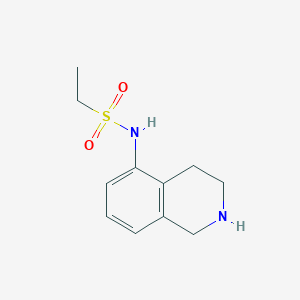
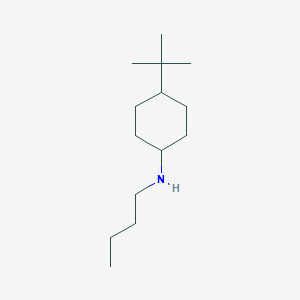
![2-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]ethan-1-ol](/img/structure/B13283468.png)
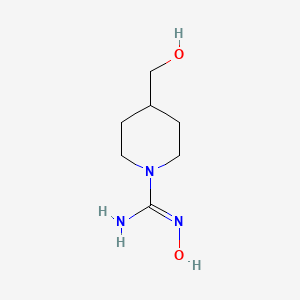
![(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13283479.png)
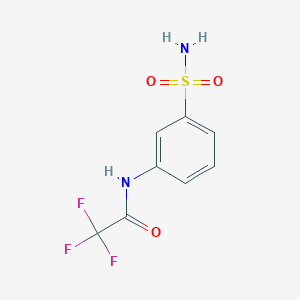
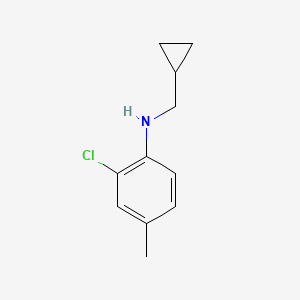
![3-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13283496.png)
